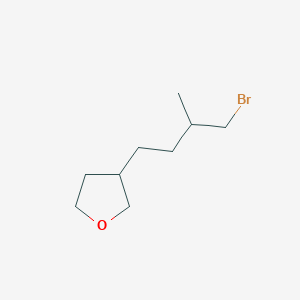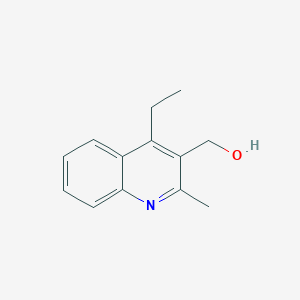
(4-Ethyl-2-methylquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .
Méthodes De Préparation
The synthesis of (4-Ethyl-2-methylquinolin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-ethyl-2-methylquinoline with formaldehyde in the presence of a reducing agent to yield the desired product . The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
(4-Ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Applications De Recherche Scientifique
(4-Ethyl-2-methylquinolin-3-yl)methanol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (4-Ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
(4-Ethyl-2-methylquinolin-3-yl)methanol can be compared with other similar compounds, such as:
Quinoline: The parent compound, quinoline, has a similar structure but lacks the ethyl and methyl substituents.
2-Methylquinoline: This compound is similar but lacks the ethyl group at the 4-position.
4-Ethylquinoline: This compound lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H15NO/c1-3-10-11-6-4-5-7-13(11)14-9(2)12(10)8-15/h4-7,15H,3,8H2,1-2H3 |
Clé InChI |
VBSSUUWMDIXKBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC2=CC=CC=C21)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



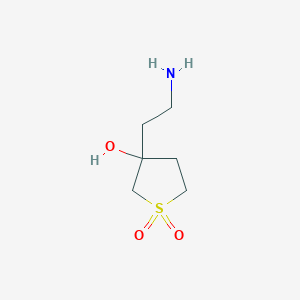
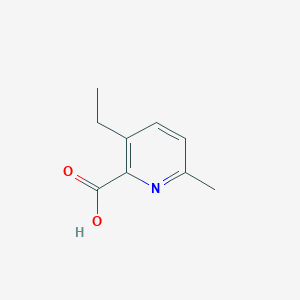
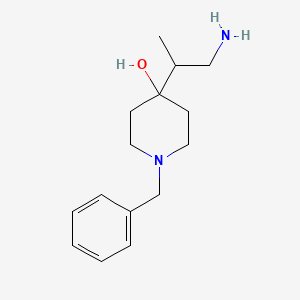


![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
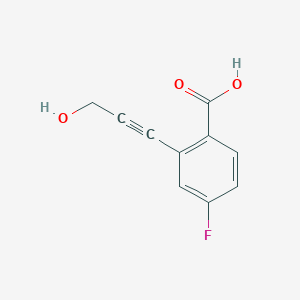
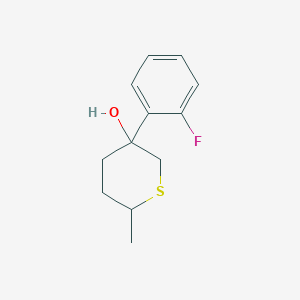
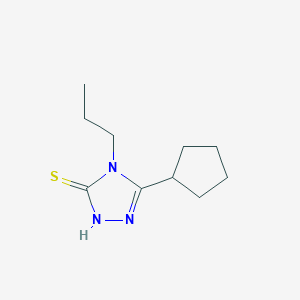
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)

